molecular formula C20H15ClN2O4 B12181875 1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B12181875
M. Wt: 382.8 g/mol
InChI Key: ATYJYBBBLUXJEA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (molecular formula: C₂₀H₁₄ClFN₂O₄) is a synthetic small molecule characterized by a pyrrolidine-3-carboxamide core. The pyrrolidine ring is substituted at position 1 with a 3-chlorophenyl group and at position 5 with a ketone moiety. The carboxamide group links the pyrrolidine to a coumarin (2H-chromen-2-one) fragment, which is substituted at position 5.

Properties

Molecular Formula

C20H15ClN2O4

Molecular Weight

382.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H15ClN2O4/c21-14-2-1-3-16(10-14)23-11-13(9-18(23)24)20(26)22-15-5-6-17-12(8-15)4-7-19(25)27-17/h1-8,10,13H,9,11H2,(H,22,26)

InChI Key

ATYJYBBBLUXJEA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with a suitable pyrrolidine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure may find applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

  • Molecular Formula : C₂₀H₁₄ClFN₂O₄
  • The fluorine atom may influence metabolic stability and binding interactions in biological systems.

5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

  • Molecular Formula : C₂₀H₁₂ClF₅N₂O₂
  • Key Differences: Replaces the pyrrolidine ring with a pyridine core, introducing aromaticity and altering electronic distribution. The pyridine ring is substituted with chlorine (position 5) and a trifluoromethylbenzyl group (position 1), which may enhance lipophilicity and resistance to oxidative metabolism.

5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

  • Molecular Formula : C₁₉H₁₃Cl₃N₂O₂
  • Key Differences: Features a dihydropyridine ring substituted with chlorine (position 5) and a 3-chlorobenzyl group (position 1). The carboxamide connects to a 4-chlorophenyl group, creating a more electron-deficient aromatic system compared to the coumarin-linked compound.

Structural and Functional Implications

Parameter Target Compound Pyridine Analog Dihydropyridine Analog
Core Structure Pyrrolidine Pyridine Dihydropyridine
Aromatic Substituent 3-Chlorophenyl 3-(Trifluoromethyl)phenyl 3-Chlorobenzyl
Carboxamide Linkage 2-Oxo-2H-chromen-6-yl (coumarin) 2,4-Difluorophenyl 4-Chlorophenyl
Halogenation 1 Cl, 1 F 1 Cl, 5 F (including CF₃) 3 Cl
Molecular Weight 408.79 g/mol 452.77 g/mol 406.68 g/mol

Key Observations:

Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups (compound 6) enhance electronegativity, which may improve binding to electron-rich protein pockets.

Lipophilicity : Increased halogenation (e.g., compound 7) correlates with higher logP values, suggesting improved membrane permeability but reduced aqueous solubility.

Notes on Structural Analysis Techniques

The structural elucidation of these compounds likely employs X-ray crystallography (using software like SHELX or visualization tools like ORTEP-3 ) to confirm bond geometries and substituent orientations. Spectroscopic methods (NMR, MS) and computational modeling are critical for validating synthetic routes and predicting physicochemical properties.

Biological Activity

1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in neurotransmission and its anticancer properties. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H13ClN4O3C_{19}H_{13}ClN_{4}O_{3} with a molecular weight of approximately 380.8 g/mol. The structure features a pyrrolidine core substituted with a chlorophenyl group and a coumarin moiety, which is believed to contribute to its biological activities.

The primary targets of 1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The compound acts as an inhibitor of these enzymes, leading to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic transmission. This mechanism is crucial for cognitive function and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Anticancer Activity

Recent studies have evaluated the anticancer properties of the compound using various cancer cell lines, particularly focusing on lung cancer models (A549 cells). The following table summarizes the findings related to its anticancer efficacy:

Compound Cell Line IC50 (µM) Post-Treatment Viability (%)
1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamideA54978–86% viability at 100 µM78–86%
CisplatinA549Standard referenceVaries

The compound demonstrated moderate cytotoxicity against A549 cells, with post-treatment viability ranging from 78% to 86%, indicating that while it has some anticancer activity, it may not be as potent as established chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties were assessed against multidrug-resistant strains. However, initial screenings indicated that the compound showed no significant antimicrobial activity against Gram-negative pathogens, with minimal inhibitory concentrations (MIC) exceeding 64 µg/mL .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : Inhibition of AChE and BuChE suggests potential use in treating cognitive disorders. Enhanced cholinergic transmission may improve memory and learning capabilities in animal models.
  • Anticancer Research : Ongoing investigations are focused on modifying the chemical structure to enhance anticancer activity while reducing cytotoxic effects on non-cancerous cells. Modifications leading to better selectivity for cancer cells are being explored .
  • Pharmacodynamics : Studies evaluating pharmacodynamic effects in vivo have shown promise in modulating pathways associated with tumor growth and apoptosis, indicating that further development could lead to effective cancer therapies .

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